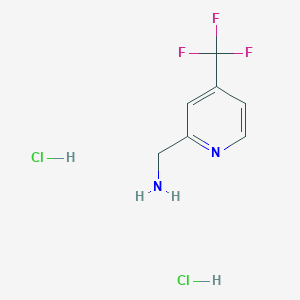
(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H9Cl2F3N2 and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a pyridine ring with a trifluoromethyl group at the 4-position and a methanamine functional group. This configuration contributes to its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridine ring, trifluoromethyl group, methanamine | Potential anticancer and antimicrobial activities | Enhanced lipophilicity and metabolic stability |
The trifluoromethyl group enhances the compound's lipophilicity, enabling it to interact effectively with hydrophobic regions of target biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound has been studied for its potential as an inhibitor of protein kinases, specifically targeting the Pim and mTORC pathways, which are crucial in cancer biology .
Biological Activities
-
Anticancer Activity
- Research indicates that this compound exhibits potent activity against several cancer cell lines. It has been shown to inhibit tumor growth in vitro by blocking key signaling pathways associated with cancer cell proliferation.
- In a study involving various analogs, modifications to the compound's structure were found to enhance its potency against different cancer types such as pancreas, prostate, breast, and lung cancers .
-
Antimicrobial Properties
- The compound's biological activity extends to antimicrobial effects, making it a candidate for developing new antibiotics. Its efficacy against specific bacterial strains has been documented, although further studies are needed to establish its full spectrum of activity.
- Mechanistic Insights
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to various cancer cell lines. Results indicated:
- Cell Line : Prostate Cancer
- IC50 Value : 0.012 μM
- Mechanism : Inhibition of mTORC signaling led to reduced cell proliferation.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:
- Bacterial Strain : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 0.5 μg/mL
- Outcome : Significant reduction in bacterial growth observed.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLBTPWLDROMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855945 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-41-3 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















